3-Ethyl-2-methylpiperidine
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Overview
Description
3-Ethyl-2-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with ethyl halides under basic conditions to introduce the ethyl group at the 3-position . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods often utilize catalysts such as Raney nickel to promote hydrogenation reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, anhydrides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-Ethyl-2-methylpiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function and downstream effects.
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
2-Methylpiperidine: A close analog with a single methyl substitution, used in similar applications.
3-Ethylpiperidine: Another analog with an ethyl substitution, offering different chemical properties.
Uniqueness: 3-Ethyl-2-methylpiperidine stands out due to its dual substitution pattern, which imparts unique steric and electronic effects. These effects can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-ethyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-6-9-7(8)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
DEXCGKLNLMGYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCNC1C |
Origin of Product |
United States |
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